4,5,9,10-Pyrenetetrone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrene-4,5,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOWPCGHLYSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458809 | |

| Record name | 4,5,9,10-Pyrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14727-71-0 | |

| Record name | 4,5,9,10-Pyrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 4,5,9,10-pyrenetetrone

An In-depth Technical Guide to 4,5,9,10-Pyrenetetrone: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (PTO), a polycyclic aromatic quinone of significant interest in modern materials science. We will delve into its core physicochemical and electrochemical properties, established synthetic methodologies, and its burgeoning applications, particularly in the realm of energy storage and organic electronics. This document is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials.

Introduction: The Molecular Architecture and Significance of this compound

This compound (PTO) is an organic compound derived from the polycyclic aromatic hydrocarbon, pyrene.[1] Its structure is characterized by a planar pyrene core functionalized with four ketone (carbonyl) groups at the 4, 5, 9, and 10 positions, forming two distinct six-membered cyclic 1,2-diketone units.[2] This unique molecular architecture, a symmetrical and conjugated system, imparts a suite of valuable electronic and electrochemical properties.[3]

Initially investigated as a building block for constructing extended polyaromatic systems, PTO has emerged as a highly promising material for next-generation technologies.[4] Its redox-active carbonyl groups are central to its function, enabling reversible electrochemical processes that are crucial for energy storage applications.[5][6] As a result, PTO is a focal point of research for developing sustainable and high-performance organic electrodes for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries, supercapacitors, and aqueous organic flow batteries.[2][6][7]

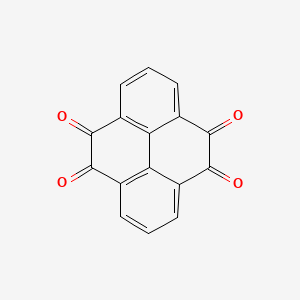

Caption: Chemical structure of this compound (PTO).

Core Physicochemical Properties

The functional properties of PTO are rooted in its fundamental physicochemical characteristics. A summary of these properties is provided below.

| Property | Value | Source |

| CAS Number | 14727-71-0 | [1] |

| Molecular Formula | C₁₆H₆O₄ | [1][2] |

| Molecular Weight | 262.22 g/mol | [1][2] |

| Appearance | Yellow to orange powder or crystals | [2] |

| Purity | Typically >95% - >98% | [2][8] |

| IUPAC Name | pyrene-4,5,9,10-tetrone | [1] |

| Topological Polar Surface Area (TPSA) | 68.3 Ų | [1][9] |

| Solubility | Poorly soluble in common organic solvents | [4][6][10] |

| Melting Point | >365 °C (decomposes) |

Structural and Spectroscopic Insights:

-

Molecular Structure: PTO possesses a rigid, planar polycyclic aromatic structure.[8] This planarity facilitates π–π stacking interactions, which are crucial for charge transport in solid-state applications.[3]

-

Solubility: The high symmetry and strong intermolecular forces contribute to its characteristically low solubility, which presents a significant challenge for solution-based processing and characterization (e.g., NMR).[6][10] To address this, researchers often protect the ketone groups to form more soluble derivatives or incorporate PTO into larger polymer or framework structures.[11][12]

-

Spectroscopic Properties: PTO exhibits strong absorption in the ultraviolet-visible (UV-Vis) region, a characteristic of its extended conjugated π-system, making it suitable for photochemical applications.[8] Infrared (IR) spectroscopy is a key technique for confirming the presence of the prominent C=O stretching vibrations of the ketone groups. Due to low solubility, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra can be challenging.[13]

Electrochemical Properties and Redox Mechanism

The electrochemical behavior of PTO is its most defining feature, making it a powerful component for energy storage devices.

Redox Activity: The four carbonyl groups in PTO are redox-active, capable of undergoing a reversible four-electron reduction/oxidation process.[3][14] This multi-electron transfer is highly desirable as it leads to a high theoretical specific capacity.[15] The process occurs in distinct steps, corresponding to the sequential reduction of the carbonyls to form enolates, which are stabilized by coordination with cations like Li⁺ or Na⁺.[16]

Performance in Energy Storage: When used as a cathode material, PTO demonstrates high theoretical specific capacity and a high redox potential.[2] However, pristine PTO electrodes often face challenges, including:

-

Poor Electrical Conductivity: As an organic molecule, its intrinsic conductivity is low.[6][11]

-

Solubility in Electrolytes: Despite its generally low solubility, even slight dissolution in organic battery electrolytes can lead to capacity fading and poor cycling stability through the "shuttle effect".[5][6][11]

To mitigate these issues, PTO is often integrated with conductive materials like carbon nanotubes (CNTs) or graphene, or polymerized to reduce solubility.[2][3] For instance, a composite of a PTO-based Covalent Organic Framework (COF) with 50 wt% CNTs achieved a high specific capacity of up to 280 mAh g⁻¹ and excellent rate performance.[2][17][18] Similarly, polymer-bound PTO has shown high capacity (231 mAh/g) and remarkable rechargeability, retaining 83% of its capacity after 500 cycles.[19]

Caption: Simplified multi-step redox process of PTO.

Synthesis and Experimental Protocols

PTO is not naturally abundant and requires targeted chemical synthesis. The primary route involves the oxidation of the pyrene K-region (positions 4, 5, 9, and 10).[4][20]

Causality in Synthetic Strategy: Directing oxidation to the K-region of pyrene is non-trivial, as other positions (1, 3, 6, 8) are often more reactive.[4] Therefore, specific catalytic systems are required. Ruthenium-based oxidants have proven to be the most effective method for this transformation.[4] An improved, scalable synthesis often involves a two-step process: first, the controlled oxidation of pyrene to pyrene-4,5-dione, followed by a second oxidation to yield the final PTO product. This stepwise approach offers better control and facilitates the purification of the poorly soluble tetraone.[4][21]

Representative Protocol: Oxidation of Pyrene-4,5-dione to PTO

This protocol is adapted from established literature procedures and is designed to minimize the need for chromatographic purification of the final product.[4]

Objective: To synthesize this compound from pyrene-4,5-dione via oxidation.

Materials:

-

Pyrene-4,5-dione (1 equivalent)

-

Periodic acid (H₅IO₆, 3 equivalents)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge pyrene-4,5-dione (e.g., 5.0 g, 21.6 mmol).

-

Reagent Addition: Add periodic acid (H₅IO₆) (e.g., 14.8 g, 64.8 mmol) and glacial acetic acid (e.g., 200 mL). This will form a brown slurry.

-

Heating and Reflux: Place the flask in an oil bath preheated to 118 °C and stir the slurry at a mild reflux for 12 hours.

-

Experimental Insight: The use of H₅IO₆ in acetic acid is an effective ruthenium-free method for this specific oxidation, activating the dione for subsequent oxidation at the 9,10-position.[4]

-

-

Monitoring: Monitor the reaction for completeness using Thin Layer Chromatography (TLC) (e.g., eluent 10:1 CH₂Cl₂:EtOAc). The starting dione is consumed completely.

-

Workup - Quenching and Precipitation: After 12 hours, cool the reaction mixture to room temperature. Pour the slurry into a beaker containing 1 L of deionized water. This will cause the crude product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water (e.g., 3 x 200 mL) followed by ethanol (e.g., 2 x 100 mL) to remove residual acetic acid and other impurities.

-

Trustworthiness: This extensive washing procedure is critical for purifying the poorly soluble PTO, effectively removing soluble byproducts without resorting to column chromatography, which is impractical for this compound.[4]

-

-

Drying: Dry the resulting orange solid under high vacuum to obtain the final this compound product.

Caption: Workflow for the synthesis of PTO from pyrene-4,5-dione.

Applications in Drug Development and Biology

While the primary focus of PTO research has been in materials science, its core structure as a polycyclic aromatic quinone suggests potential for biological activity. Quinone-containing compounds are known to be redox-active and can participate in biological electron transfer chains or induce oxidative stress. However, based on currently available scientific literature, the biological properties and potential applications of this compound in drug development are a significantly underexplored area. Further research is required to investigate its cytotoxicity, antimicrobial activity, or other potential therapeutic effects.

Conclusion and Future Outlook

This compound is a molecule with a rich chemical profile, defined by its planar, electron-accepting pyrene core and four redox-active carbonyl groups. Its high theoretical capacity and robust structure make it an exceptionally promising candidate for developing next-generation organic energy storage systems.

The primary hurdles to its widespread adoption—poor intrinsic conductivity and solubility in electrolytes—are being actively addressed through innovative strategies such as polymerization, composite formation with nanostructured carbons, and integration into Covalent Organic Frameworks.[2][11] Future research will likely focus on the design of new PTO derivatives with enhanced solubility and electronic properties, as well as exploring its potential in other areas of organic electronics and the nascent field of its biological activity.[7] The continued development of scalable and efficient synthetic routes will be paramount to unlocking the full potential of this versatile molecular building block.

References

- 1. This compound | C16H6O4 | CID 11207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eucyskatowice2024.eu [eucyskatowice2024.eu]

- 8. CAS 14727-71-0: this compound | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN102617317A - Method for synthesizing pyrene-4,5,9,10-tetralone - Google Patents [patents.google.com]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. pure.hw.ac.uk [pure.hw.ac.uk]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improved synthesis of pyrene-4,5-dione and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]

- 21. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Pyrene Quinones in Advanced Materials

An In-Depth Technical Guide to the Synthesis of 4,5,9,10-Pyrenetetrone for Organic Electronics

Pyrene, a polycyclic aromatic hydrocarbon readily available from coal tar, has long captivated chemists and material scientists. Its unique photophysical properties, including a long fluorescence lifetime and propensity for excimer formation, have made it a cornerstone of fluorescent probe technology.[1] However, the true potential of the pyrene core extends far beyond sensing. Its planar, electron-rich structure makes it an exceptional building block for organic semiconductors, finding applications in a myriad of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1][2]

This guide focuses on a particularly valuable derivative: this compound (PTO). Characterized by four redox-active carbonyl groups positioned in the K-region of the pyrene core, PTO is a powerful electron-accepting molecule.[3][4] This structure imparts fascinating electronic properties and opens avenues for its use in high-performance organic electronics, most notably as a high-capacity electrode material for next-generation rechargeable batteries.[5][6][7]

The primary challenge historically associated with PTO has been its synthesis and purification, owing to its very low solubility.[3][6] This guide provides a scientifically rigorous, field-proven perspective on overcoming these challenges. We will dissect the most reliable synthetic methodologies, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and scalability. Our objective is to equip researchers and development professionals with the knowledge to confidently synthesize and utilize this versatile molecular component.

Core Physicochemical and Electronic Properties

Understanding the fundamental properties of PTO is critical for both its synthesis and its application. The molecule's rigid, planar geometry and the strong electron-withdrawing nature of its four carbonyl groups dictate its behavior.

| Property | Value | Source |

| CAS Number | 14727-71-0 | [4][8] |

| Molecular Formula | C₁₆H₆O₄ | [4][8] |

| Molecular Weight | 262.22 g/mol | [8] |

| Appearance | White to Brown or Orange powder/crystal | [4][9] |

| Purity (Typical) | >95-98% | [4] |

| Solubility | Poorly soluble in most common organic solvents | [3][5] |

The electronic character of PTO is that of an n-type organic semiconductor. The four ketone functionalities create a highly electron-deficient π-system, facilitating the acceptance and transport of electrons. This property is central to its function in electronic devices, particularly in energy storage, where it can undergo a reversible four-electron redox process, leading to a remarkably high theoretical specific capacity.[6][10]

Strategic Synthesis: From Pyrene to High-Purity Pyrenetetrone

While a one-pot oxidation of pyrene directly to PTO is possible, it often suffers from poor scalability and creates significant purification challenges due to the formation of byproducts and the product's low solubility.[3] A more robust and scalable strategy, which forms the core of our recommended approach, is a two-step oxidation pathway. This method leverages the intermediate, pyrene-4,5-dione, which is substantially more activated toward subsequent oxidation at the 9,10-positions than the parent pyrene, leading to cleaner conversions and simplifying purification.[3]

Caption: Two-step synthesis of PTO from pyrene.

Step 1: Synthesis of Pyrene-4,5-dione Intermediate

The initial and critical step is the selective oxidation of pyrene at the 4 and 5 positions (the K-region). Ruthenium-catalyzed oxidation is the chief method for achieving this transformation.[3][5] An improved procedure utilizes potassium persulfate as the oxidant with a catalytic amount of hydrated ruthenium(IV) oxide in a biphasic solvent system.[3][11] This avoids the use of larger quantities of more expensive and hazardous oxidants.

Step 2: Oxidation of Pyrene-4,5-dione to this compound

With the pyrene-4,5-dione intermediate in hand, the subsequent oxidation to the tetraone is more facile. Several effective methods have been developed that yield a high-purity product without the need for cumbersome chromatographic purification.[3][5] The choice of oxidant is a key experimental variable.

-

Chromium Trioxide (CrO₃): This is a highly effective and recommended method. The reaction, conducted in refluxing glacial acetic acid, proceeds cleanly, and the product precipitates upon cooling, allowing for simple isolation by filtration.[3]

-

Periodic Acid (H₅IO₆): Another robust oxidant that works well in refluxing glacial acetic acid. The reaction drives to completion, and the workup is straightforward.[3]

-

Ruthenium-catalyzed Oxidation: Using sodium periodate (NaIO₄) as the terminal oxidant with catalytic RuO₂·nH₂O at room temperature is also effective.[3]

The key advantage of these procedures is that the poor solubility of the final PTO product becomes an asset in purification; it readily precipitates from the reaction mixture while impurities and unreacted starting material remain in solution.

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, based on established and improved literature procedures, provides a reliable path to high-purity PTO.[3]

Recommended Protocol: Synthesis of PTO from Pyrene-4,5-dione using CrO₃

This procedure is recommended for its reliability, scalability, and avoidance of chromatography.[3]

Materials & Equipment:

-

Pyrene-4,5-dione

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Deionized water

-

Methanol

-

Round-bottom flask (250 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Vacuum flask

Step-by-Step Methodology:

-

Flask Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrene-4,5-dione (5.0 g, 21.6 mmol) and glacial acetic acid (150 mL).[3]

-

Causality: Acetic acid serves as the solvent and can withstand the high temperatures required for the reaction. The volume ensures adequate slurry mixing.

-

-

Initial Reflux: Stir the resulting orange slurry and heat to reflux using an oil bath set to 130 °C. Maintain reflux for 10 minutes to ensure the starting material is fully heated and dispersed.[3]

-

Oxidant Addition: Carefully add solid CrO₃ (12.0 g, 0.12 mol) in small portions over approximately 3 minutes.

-

Causality: Portion-wise addition controls the initial exotherm of the reaction. A stoichiometric excess of CrO₃ ensures the complete conversion of the dione to the tetraone.

-

-

Reaction: Continue to heat the reaction mixture at reflux overnight (approximately 12-16 hours).

-

Causality: The extended reflux period ensures the reaction proceeds to completion. The progress can be monitored by Thin-Layer Chromatography (TLC) if desired.[3]

-

-

Workup - Cooling & Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Workup - Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Workup - Washing: Wash the filter cake sequentially with generous portions of deionized water (to remove residual acetic acid and chromium salts) and then with methanol (to remove any remaining organic impurities).

-

Causality: This washing sequence is critical for purification. Water removes inorganic components, and methanol removes organic-soluble impurities, leveraging the product's poor solubility.

-

-

Drying: Dry the resulting bright orange solid under high vacuum to a constant weight.

Expected Outcome: This procedure typically yields high-purity (>98%) this compound without the need for further purification.

Characterization and Quality Control

Confirming the identity and purity of the synthesized PTO is essential.

-

Thin-Layer Chromatography (TLC): Useful for monitoring the reaction's progress. A typical eluent system is CH₂Cl₂:EtOAc (10:1), which will show the disappearance of the pyrene-4,5-dione spot and the appearance of the PTO spot at the baseline (due to its high polarity and low solubility).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to very low solubility, obtaining a high-quality ¹³C NMR spectrum is often not feasible.[9] A ¹H NMR spectrum can be obtained in a solvent like DMSO-d₆, though it may require extended acquisition times.[9]

-

Infrared (IR) Spectroscopy: An excellent technique to confirm the presence of the carbonyl groups, which will show strong characteristic C=O stretching peaks.

Applications in Organic Electronics: A Material in Demand

The unique electronic structure of PTO makes it a highly sought-after component in various organic electronic applications.

Caption: Key applications of PTO in organic electronics.

-

Rechargeable Batteries: This is arguably the most impactful application of PTO. It serves as a high-performance organic electrode material.[7] The four carbonyl groups can reversibly host alkali metal ions (like Li⁺ or Na⁺), leading to a high theoretical capacity of up to 409 mAh g⁻¹.[6] The main research challenge is mitigating PTO's slight solubility in organic electrolytes, which can lead to capacity fade.[6][7][12] Strategies to overcome this include in situ polymerization or incorporating PTO into Covalent Organic Frameworks (COFs).[7][13]

-

Covalent Organic Frameworks (COFs): PTO is an ideal building block for constructing electrochemically active COFs.[13] These crystalline, porous polymers provide a robust scaffold that prevents the dissolution of the redox-active PTO units while facilitating ion transport, making them excellent battery electrodes.[5][10]

-

OLEDs and OFETs: While less common as a direct active layer, PTO is a valuable synthetic intermediate for creating larger, more complex azaacene structures used in advanced OLEDs and OFETs.[14][15] Its strong electron-accepting nature makes it a useful component in designing materials with tailored energy levels for efficient charge injection and transport.[15]

Conclusion and Future Perspectives

This compound stands as a testament to the power of functionalizing simple aromatic hydrocarbons to create high-value materials. The synthetic protocols outlined in this guide, particularly the two-step oxidation via pyrene-4,5-dione, represent a reliable and scalable method for producing high-purity PTO, effectively turning its characteristic low solubility from a purification hurdle into an advantage.

The future of PTO research is bright. Key areas of development will likely focus on:

-

Derivative Synthesis: Creating new PTO derivatives with improved solubility and tailored redox potentials for even higher performance batteries.[16]

-

Polymer and Framework Design: Advancing the design of PTO-based polymers and COFs to maximize electronic conductivity and ionic accessibility for faster charging and discharging capabilities.[7][17]

-

Device Integration: Exploring novel device architectures that fully exploit the unique properties of PTO, not only in energy storage but also in areas like bioelectronics and flexible sensors.

By providing a solid synthetic foundation, we empower researchers to explore these exciting frontiers and unlock the full potential of this remarkable molecule.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 14727-71-0: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Progress in Pyrene-4,5,9,10-Tetraone-Based Organic Electrode Materials for Rechargeable Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C16H6O4 | CID 11207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102617317A - Method for synthesizing pyrene-4,5,9,10-tetralone - Google Patents [patents.google.com]

- 10. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. Page loading... [wap.guidechem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Preamble: A Molecule of Planar Rigidity and Redox Potential

An In-depth Technical Guide to the Molecular Structure, Bonding, and Application of 4,5,9,10-Pyrenetetrone

For Researchers, Scientists, and Drug Development Professionals

This compound (PTO), a polycyclic aromatic quinone derived from pyrene, stands as a molecule of significant interest, not for its biological activity, but for its compelling electronic and structural properties.[1][2] With the chemical formula C₁₆H₆O₄, this compound is characterized by a planar, rigid pyrene core flanked by four ketone groups at its K-regions (the 4, 5, 9, and 10 positions).[3][4][5] This unique arrangement of redox-active carbonyl groups on a conjugated framework imparts PTO with a remarkable capacity for reversible electron acceptance, positioning it at the forefront of research in advanced energy storage materials.[6] This guide provides a comprehensive technical overview of PTO's molecular architecture, the nuances of its chemical bonding, validated synthetic protocols, and a discussion of its current and prospective applications, grounded in field-proven insights.

Molecular Structure and Core Properties

The fundamental structure of this compound is that of a pyrene backbone where the two bay regions have been oxidized to form two distinct six-membered cyclic 1,2-diketone units.[2] This configuration results in a highly planar and rigid molecular geometry, a common feature of polycyclic aromatic hydrocarbons that contributes significantly to its electronic characteristics.[5]

While a definitive single-crystal X-ray structure is not widely reported in the literature, computational modeling and extensive spectroscopic data confirm its planarity. The Automated Topology Builder (ATB) and Repository, for instance, provides computationally derived molecular topologies for simulations, although it notes a lack of available experimental X-ray data.[7]

Physicochemical Properties Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₆O₄ | [4][8] |

| Molecular Weight | 262.22 g/mol | [4] |

| CAS Number | 14727-71-0 | [4][8] |

| Appearance | White to Brown crystalline powder | |

| Melting Point | >350 °C | [8] |

| Density (predicted) | ~1.604 g/cm³ | [8] |

| Topological Polar Surface Area | 68.28 Ų | [9] |

| Solubility | Poorly soluble in common organic solvents | [6][10] |

The molecule's inherent poor solubility is a critical factor in its handling and application, often necessitating the use of high-boiling point solvents or derivatization to improve processability.[6][10]

Caption: Ball-and-stick model of this compound.

Electronic Structure and Redox Bonding

The scientific intrigue of PTO is rooted in its sophisticated electronic structure, dominated by the interplay between the aromatic core and the four electron-withdrawing carbonyl groups. This architecture makes PTO an excellent multi-electron acceptor.

Ground State and Aromaticity

In its neutral state, the pyrene core of PTO is best described as being composed of two phenanthrene-like aromatic systems rather than a fully delocalized pyrene system.[1] The presence of the diketone functionalities in the bay regions isolates the electronic conjugation. Density Functional Theory (DFT) calculations have been instrumental in elucidating this electronic structure, revealing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The LUMO is primarily localized on the electron-accepting carbonyl groups, which is indicative of their role as the primary redox-active sites.[13]

Redox Mechanism: The Heart of PTO's Functionality

The most significant aspect of PTO's bonding is its ability to undergo a reversible, multi-step reduction. Each of the two 1,2-diketone units can accept two electrons and two cations (e.g., Li⁺), leading to the formation of enolate structures.[6] This corresponds to a theoretical four-electron redox process per molecule, which is the basis for its exceptionally high specific capacity in battery applications.[14]

The overall redox transformation can be visualized as follows: PTO (Ketone form) + 4e⁻ + 4Li⁺ ⇌ PTO-4Li (Enolate form)

This process has been confirmed through detailed electrochemical studies, including cyclic voltammetry, which shows four separated reduction peaks corresponding to the sequential reduction of the four carbonyl groups.[15] DFT calculations further support that this transformation results in a significant change in the molecule's aromaticity, contributing to the favorable redox energy.[16]

Caption: Stepwise reduction pathway of PTO.

Synthesis and Spectroscopic Characterization

The synthesis of PTO has been refined over the years to allow for scalable, high-purity production, which is crucial for its use in materials science.

Validated Synthetic Protocols

The primary route to PTO involves the oxidation of either pyrene or, more efficiently, pyrene-4,5-dione.[1][10] Ruthenium-catalyzed oxidation was an early method, but concerns over cost and toxicity have led to the development of more practical, ruthenium-free alternatives.[1]

Protocol 1: Recommended Synthesis via CrO₃ Oxidation [10]

This protocol is favored for its high yield and the purity of the final product, avoiding cumbersome chromatographic separation.

-

Step 1: Reaction Setup: A 250 mL round-bottom flask is charged with pyrene-4,5-dione (5.0 g, 21.6 mmol) and 150 mL of glacial acetic acid. The flask is equipped with a magnetic stirrer and a reflux condenser.

-

Step 2: Heating: The resulting orange slurry is stirred and brought to reflux (oil bath temperature of 130 °C) for 10 minutes to ensure complete dissolution and activation.

-

Step 3: Oxidant Addition: Solid chromium trioxide (CrO₃, 12.0 g, 0.12 mol) is added carefully in portions over approximately 3 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction.

-

Step 4: Reflux: The reaction mixture is maintained at reflux overnight. Completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 5: Product Isolation: After cooling to room temperature, the reaction mixture is diluted with 200 mL of water. This precipitates the crude PTO.

-

Step 6: Purification: The precipitate is collected by suction filtration, washed thoroughly with water (3 x 100 mL) and then with a small amount of ethanol. The product is dried in an oven at 120 °C to yield highly pure this compound (Typical Yield: ~71%).

Caption: Experimental workflow for PTO synthesis.

Spectroscopic Fingerprints

Characterization of PTO relies on standard spectroscopic techniques, though its low solubility can present challenges for solution-state analysis like NMR.

-

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are powerful for confirming the structure of PTO. The IR spectrum is dominated by strong carbonyl (C=O) stretching bands. Operando Raman microscopy has proven particularly insightful for studying the redox mechanism in real-time, tracking the transformation of the carbonyl groups during electrochemical cycling.[14] The supporting information for The Journal of Organic Chemistry, 2015, 80(21), 10834-10838 contains detailed FTIR and Raman spectra for the compound.[1][17]

-

NMR Spectroscopy: Due to very low solubility, obtaining a high-quality ¹³C NMR spectrum is generally not feasible.[7] While ¹H NMR is possible, the signals from the six aromatic protons are the only ones observed.

-

UV-Visible Spectroscopy: As a polycyclic aromatic compound, PTO exhibits strong absorption in the UV-visible region, a property that is relevant for its potential use in organic electronics and photonics.[5]

Applications: A Focus on Materials Science

Current research on this compound is overwhelmingly concentrated in the field of materials science, specifically for energy storage applications. Its structure is highly conducive to serving as a robust, high-capacity electrode material.

Organic Rechargeable Batteries

PTO is a leading candidate for the cathode in next-generation organic rechargeable batteries, particularly for lithium-ion (Li-ion) and sodium-ion (Na-ion) systems.[2][6]

-

High Specific Capacity: The ability to reversibly accept four electrons gives PTO a high theoretical specific capacity.[6] When bound to a polymer backbone, PTO-based cathodes have demonstrated high practical capacities (e.g., 231 mAh/g) and excellent cycling stability, retaining over 80% of capacity after 500 cycles.[16]

-

Fast-Charge Capability: The simple and rapid redox reactions enable remarkable fast-charge and discharge properties.[16]

-

Sustainability: Composed of earth-abundant elements (C, H, O), PTO offers a more sustainable and environmentally friendly alternative to conventional cathodes that rely on heavy metals like cobalt.[18]

Covalent Organic Frameworks (COFs)

PTO is a valuable building block (linker) for synthesizing Covalent Organic Frameworks (COFs).[2] These are crystalline, porous polymers with a modular structure.

-

Enhanced Ion Transport: Incorporating PTO into a COF structure creates well-defined porous channels that enhance ion transport to the redox-active sites.[15]

-

Improved Stability: The rigid framework of a COF prevents the dissolution of the PTO unit into the battery electrolyte, a common failure mechanism for small-molecule organic electrodes, thus leading to significantly improved cycling stability.[6][15]

-

Record-High Capacity: Composites of PTO-based COFs and carbon nanotubes (CNTs) have achieved specific capacities up to 280 mAh/g, among the highest reported for a COF-based cathode, utilizing up to 98% of the theoretical redox sites.[14][15]

Status in Drug Development

A thorough review of the current scientific literature reveals a notable absence of research into this compound for applications in drug development or for its biological activity. The compound's poor solubility in aqueous media and its primary function as a redox-active material for electrochemical applications appear to have directed research efforts exclusively towards materials science. Therefore, for professionals in the pharmaceutical and drug development sectors, PTO should be considered a specialized building block for functional materials rather than a scaffold for therapeutic agent discovery at this time.

Conclusion and Future Outlook

This compound is a molecule defined by its structural elegance and potent redox functionality. Its planar, multi-carbonyl framework provides a robust platform for reversible energy storage, a property that has been expertly leveraged in the design of high-performance organic batteries and COFs. While its journey in materials science is well-underway, with ongoing efforts to further enhance conductivity and stability, its potential in other scientific domains, such as medicinal chemistry, remains unexplored. The synthetic accessibility and unique electronic architecture of PTO will undoubtedly continue to inspire innovation, cementing its role as a key player in the development of sustainable technologies.

References

- 1. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Improved synthesis of pyrene-4,5-dione and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]

- 4. This compound | C16H6O4 | CID 11207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 14727-71-0: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H6O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. This compound|lookchem [lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.hw.ac.uk [pure.hw.ac.uk]

- 16. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. eucyskatowice2024.eu [eucyskatowice2024.eu]

theoretical capacity of 4,5,9,10-pyrenetetrone in batteries

An In-depth Technical Guide to the Theoretical Capacity of 4,5,9,10-Pyrenetetrone for Advanced Battery Applications

Executive Summary

Organic electrode materials are emerging as critical components in the development of next-generation sustainable energy storage systems, offering advantages in resource abundance, environmental friendliness, and structural tunability over traditional inorganic cathodes.[1][2][3] Among these, this compound (PYT), a polycyclic aromatic quinone, has garnered significant attention due to its high theoretical capacity, robust redox activity, and versatile cation storage capabilities.[2][4][5] This guide provides a detailed technical analysis of the fundamental principles governing the theoretical capacity of PYT, outlines the step-by-step calculation, and discusses the electrochemical mechanisms and experimental protocols required for its validation. We will explore the physicochemical properties of PYT, its multi-electron redox process, and the practical challenges, such as low intrinsic conductivity and electrolyte solubility, that must be addressed to unlock its full potential.[2][5]

Introduction to this compound as an Electrode Material

The global transition towards renewable energy necessitates the development of high-performance, sustainable, and cost-effective energy storage solutions. Organic electrode materials represent a paradigm shift from conventional batteries that rely on finite and geographically concentrated heavy metals like cobalt and nickel.[1] Quinones, a class of organic compounds containing carbonyl (C=O) functional groups, are particularly promising due to the reversible redox activity of these moieties.[3]

This compound (PYT) is a standout candidate within this class. Its structure features a large, planar pyrene core with four redox-active carbonyl groups organized into two distinct six-membered cyclic 1,2-diketone units.[4][6] This unique arrangement is the basis for its high theoretical charge storage capacity and favorable redox potentials, making it a subject of intensive research for use in lithium-ion, sodium-ion, and other battery systems.[2][4]

Core Physicochemical Properties

A thorough understanding of PYT's fundamental properties is essential for calculating its theoretical capacity and interpreting its electrochemical behavior.

Chemical Structure and Molar Mass

The electrochemical performance of PYT is intrinsically linked to its molecular structure. The four carbonyl groups serve as the active sites for charge storage.

Table 1: Physicochemical Properties of this compound (PYT)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₆O₄ | [7][8][9] |

| Molar Mass (M) | ~262.22 g/mol | [7][8][9][10] |

| Synonyms | Pyrene-4,5,9,10-tetrone; PTO | [4][8] |

| Redox-Active Groups | 4 x Carbonyl (C=O) |[7][9] |

Caption: Chemical structure of this compound.

Theoretical Specific Capacity Calculation

The theoretical specific capacity is the maximum amount of charge that can be stored per unit mass of the active material. It is a crucial benchmark calculated directly from the material's stoichiometry and its complete redox reaction, assuming 100% utilization of all active sites.

The Governing Principle: Faraday's Laws of Electrolysis

The calculation is based on Faraday's constant (F), which relates the total charge to the moles of electrons transferred. The formula for theoretical specific capacity (C) is:

C (mAh/g) = (n × F) / (M × 3.6)

Where:

-

n = The total number of electrons transferred per formula unit of the active material.

-

F = The Faraday constant, approximately 96485 C/mol, which is equivalent to 26.801 Ah/mol.

-

M = The molar mass of the active material in g/mol .

-

3.6 = The conversion factor from coulombs (C) to milliampere-hours (mAh) (i.e., 3600 s/h ÷ 1000 mA/A).

Step-by-Step Calculation for PYT

For PYT, the calculation proceeds as follows:

-

Determine the Molar Mass (M): As established, the molar mass of C₁₆H₆O₄ is 262.22 g/mol .[7][8][9]

-

Determine the Number of Electrons Transferred (n): Each of the four carbonyl groups in the PYT molecule can reversibly accept one electron during the reduction (discharge) process. Therefore, the total number of electrons involved in the complete redox reaction is n = 4 .[11][12][13][14] This four-electron process is a key reason for PYT's high theoretical capacity.[11]

-

Calculate the Capacity: Inserting these values into the formula:

-

C = (4 × 96485 C/mol) / (262.22 g/mol ) ≈ 1471.9 C/g

-

Converting to mAh/g: C = 1471.9 C/g / 3.6 C/mAh ≈ 408.8 mAh/g

-

Table 2: Parameters for PYT Theoretical Capacity Calculation

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Moles of Electrons | n | 4 | e⁻/molecule |

| Faraday Constant | F | 26.801 | Ah/mol |

| Molar Mass | M | 262.22 | g/mol |

| Theoretical Capacity | C | ~409 | mAh/g |

Redox Mechanism and Experimental Validation

While the theoretical calculation provides a ceiling, understanding the underlying redox mechanism and the methods for experimental validation is crucial for practical applications.

The Four-Electron Redox Mechanism

The charge storage in PYT is facilitated by the reversible conversion of its carbonyl groups into enolates upon reaction with cations (e.g., Li⁺, Na⁺).[3] The process occurs in multiple steps. During discharge, the PYT molecule accepts electrons and cations, forming a dianionic and subsequently a tetra-anionic species, stabilized by the formation of enolate salts.[3][15] The charge/discharge process can be represented as:

PYT + 4e⁻ + 4Li⁺ ⇌ Li₄PYT

The aromaticity of the reduced form contributes to the stability and favorable thermodynamics of this reaction.[6]

Caption: Simplified multi-step redox mechanism of PYT with Li⁺ ions.

Experimental Workflow for Capacity Validation

Verifying the practical capacity of PYT involves fabricating and testing electrochemical cells. The process follows a standardized workflow designed to measure the material's performance under controlled conditions.

Caption: Standard workflow for validating the electrochemical performance of PYT.

Protocol 4.2.1: Electrode Slurry Preparation

-

Objective: To create a homogeneous mixture ensuring good contact between the active material, conductive additive, and current collector.

-

Methodology:

-

Weigh the active material (PYT), a conductive carbon (e.g., Super P or carbon nanotubes), and a binder (e.g., PVDF) in a specific mass ratio (e.g., 60:30:10).

-

Add the components to a vial. The conductive carbon is critical because PYT itself has low intrinsic electronic conductivity.[5]

-

Add a suitable solvent (e.g., N-Methyl-2-pyrrolidone for PVDF) and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.

-

Protocol 4.2.2: Coin Cell Assembly

-

Objective: To construct a test vehicle (e.g., a 2032-type coin cell) for electrochemical analysis.

-

Methodology (inside an argon-filled glovebox):

-

Place the prepared PYT cathode at the bottom of the cell casing.

-

Add a few drops of electrolyte (e.g., 1M LiPF₆ in a mixture of organic carbonates).

-

Place a porous separator (e.g., Celgard) on top of the cathode.

-

Place a lithium metal foil to act as the counter and reference electrode.

-

Add a spacer and spring to ensure good internal pressure, and crimp the cell to seal it.

-

Protocol 4.2.3: Galvanostatic Charge-Discharge (GCD) Testing

-

Objective: To measure the practical specific capacity and cycling stability.

-

Methodology:

-

Connect the assembled coin cell to a battery cycler.

-

Discharge the cell at a constant current (e.g., C/10 rate, where 1C corresponds to a full discharge in one hour based on theoretical capacity) to a lower voltage limit (e.g., 1.5 V vs. Li/Li⁺).

-

Charge the cell at a constant current to an upper voltage limit (e.g., 3.5 V).

-

Repeat this cycle for a desired number of cycles (e.g., 100-500) to evaluate capacity retention. The specific capacity is calculated from the discharge time, applied current, and active material mass.

-

Discrepancy Between Theoretical and Practical Capacity

It is rare for an electrode material to achieve its full theoretical capacity in practice. For PYT, common causes for this discrepancy include:

-

Poor Electronic Conductivity: Insufficient contact with the conductive carbon network can leave some PYT molecules electrochemically isolated.[5]

-

Electrolyte Solubility: The reduced forms of PYT can be slightly soluble in common organic electrolytes, leading to a "shuttle effect" where dissolved species migrate to the anode, causing capacity fade and low coulombic efficiency.[2][5]

-

Reaction Kinetics: At high charge/discharge rates, the electrochemical reactions may not have enough time to reach completion, resulting in lower utilized capacity.

Table 3: Comparison of Theoretical and Reported Practical Capacities for PYT-Based Materials

| Material System | Reported Practical Capacity (mAh/g) | Key Strategy | Source |

|---|---|---|---|

| PYT (Theoretical) | ~409 | Benchmark Value | - |

| Polymer-Bound PYT | 231 | Polymerization to reduce solubility | [6] |

| PYT-COF/CNT Composite (50 wt%) | 280 (normalized to COF) | Covalent Organic Framework (COF) to prevent dissolution and enhance conductivity | [4] |

| Poly(PYT)/CNT Composite | 360.2 | In-situ polymerization with CNTs |[4] |

Conclusion and Future Outlook

This compound possesses a high theoretical specific capacity of approximately 409 mAh/g, derived from a robust four-electron redox process centered on its four carbonyl groups. This places it among the most promising organic materials for future high-energy-density batteries.

The primary challenge moving forward is bridging the gap between this theoretical promise and demonstrated practical performance. Key research efforts are focused on mitigating the material's inherent drawbacks of poor conductivity and electrolyte solubility.[2][5] Advanced strategies such as integrating PYT into Covalent Organic Frameworks (COFs), in-situ polymerization, and creating composites with nanostructured carbons have shown remarkable success in improving cycling stability and capacity utilization.[4][6][12] Continued innovation in molecular design and electrode architecture will be essential to fully realize the potential of PYT as a cornerstone of next-generation, sustainable energy storage.

References

- 1. eucyskatowice2024.eu [eucyskatowice2024.eu]

- 2. Progress in Pyrene-4,5,9,10-Tetraone-Based Organic Electrode Materials for Rechargeable Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C16H6O4 | CID 11207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lab-chemicals.com [lab-chemicals.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Four-Electron-Transferred Pyrene-4,5,9,10-tetraone Derivatives Enabled High-Energy-Density Aqueous Organic Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Figure 1 from Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity. | Semantic Scholar [semanticscholar.org]

Navigating the Solubility Frontier of 4,5,9,10-Pyrenetetrone: A Technical Guide for Researchers

Abstract

4,5,9,10-Pyrenetetrone (PTO) is a polycyclic aromatic quinone of significant interest in the development of advanced materials, particularly for energy storage applications due to its high theoretical specific capacity.[1][2] However, its progression from theoretical promise to practical application is frequently hampered by a critical challenge: its intrinsic poor solubility in common organic solvents.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of PTO. We will delve into the molecular factors governing its solubility, synthesize the available qualitative data, and present a detailed, field-proven experimental protocol for the quantitative determination of PTO solubility. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this promising but challenging molecule.

The Solubility Challenge of this compound

The scientific literature consistently highlights the limited solubility of PTO as a primary obstacle in its synthesis, purification, and application.[1][4] The molecule's planar, rigid structure, combined with the presence of four polar carbonyl groups, contributes to strong intermolecular π-π stacking and dipole-dipole interactions in the solid state. These forces result in a highly stable crystal lattice that is difficult to disrupt with common organic solvents, leading to what is frequently described as "poor" or "intrinsic poor" solubility.[1]

This low solubility complicates many standard laboratory procedures. For instance, chromatographic purification of PTO is particularly cumbersome, often necessitating the development of alternative, non-chromatographic methods.[4] Furthermore, its limited solubility in electrolytes is a known issue that can impede its performance in energy storage devices.[5]

To circumvent these issues, a common strategy has been the chemical modification of the PTO core to enhance solubility. The protection of the vicinal diones as ketals, for example with ethylene glycol (EtG) or propylene glycol (PrG), has been shown to dramatically increase solubility.[1][6] Notably, the propylene glycol-protected PTO (PTOPrG) exhibits a 44-fold increased solubility in dichloromethane compared to its ethylene glycol-protected counterpart (PTOEtG), underscoring the significant impact of even subtle molecular modifications.[1] While this derivatization is an effective strategy, a thorough understanding of the parent compound's solubility is essential for foundational research and process development.

Factors Governing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For PTO, several key molecular features contribute to its low solubility:

-

Strong Crystal Lattice Energy: The planar structure of the pyrene core allows for efficient π-π stacking between molecules in the solid state. This, combined with the strong dipole-dipole interactions from the four carbonyl groups, creates a very stable crystal lattice with high lattice energy. A solvent must be able to provide sufficient energy through solvation to overcome this lattice energy.

-

Polarity: The four carbonyl groups impart significant polarity to the molecule. However, the large, nonpolar polycyclic aromatic hydrocarbon backbone dominates the overall character of the molecule. This dual nature makes it difficult to find a single solvent that can effectively solvate both the polar and nonpolar regions of the molecule.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor but not a donor. Protic solvents like alcohols can interact with the carbonyl oxygens, but the lack of hydrogen bond donating capabilities on the PTO molecule limits this interaction.

The interplay of these factors is visually represented in the following diagram:

Caption: Interplay of solute and solvent properties determining PTO solubility.

Qualitative Solubility of this compound

While precise quantitative data is scarce, the literature provides some qualitative indications of PTO's solubility. As a general principle for quinones and polycyclic aromatic hydrocarbons, solubility can be expected in a range of organic solvents.[7] However, due to the strong intermolecular forces in solid PTO, its solubility is anticipated to be low across the board.

Based on general chemical principles and anecdotal evidence from synthesis and purification reports, the expected solubility trends are as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. While toluene may show slightly better performance than hexane due to potential π-π interactions, it is unlikely to be an effective solvent. Computational studies have explored the interactions of PTO in toluene, suggesting that while interactions exist, they may not be sufficient to overcome the strong crystal lattice energy to a significant degree.[8]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone): Low to moderate solubility may be observed. These solvents can engage in dipole-dipole interactions with the carbonyl groups of PTO.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Low solubility is anticipated. While these solvents can act as hydrogen bond donors to the carbonyl groups, the large nonpolar surface of the pyrene core limits overall solubility.

-

High-Polarity Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These are likely to be the most effective solvents for PTO due to their high polarity and ability to disrupt strong intermolecular forces.

It is important to note that these are expected trends, and empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of poorly soluble compounds.[9] This protocol outlines a robust procedure using this method, with quantification by UV-Vis spectrophotometry, a technique well-suited for chromophoric compounds like PTO.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of PTO solubility.

Caption: Workflow for the experimental determination of PTO solubility.

Step-by-Step Methodology

Step 1: Preparation of the Calibration Curve

-

Prepare a stock solution of PTO in the chosen solvent at a known concentration. Due to low solubility, it may be necessary to use a highly effective solvent like DMSO for the primary stock and then dilute it into the target solvent for the calibration curve, ensuring the final concentration of the primary solvent is minimal.

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for PTO in that solvent.

-

Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of the saturated solutions.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of vials. A significant excess is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).

Step 3: Phase Separation and Sample Collection

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully collect a sample of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter that is compatible with the solvent to remove any remaining microscopic particles.

Step 4: Quantification

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Step 5: Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the measurement was performed must always be specified.

Conclusion

This compound is a molecule with considerable potential, but its practical utility is intrinsically linked to our ability to understand and manage its challenging solubility profile. This guide has synthesized the current understanding of PTO's solubility, highlighting the molecular factors that contribute to its poor dissolution in common organic solvents. While quantitative data in the literature is sparse, the provided experimental protocol offers a reliable and robust framework for researchers to determine the solubility of PTO in their specific systems of interest. By equipping scientists with this foundational knowledge and practical methodology, we aim to facilitate further research and unlock the full potential of this promising compound in materials science and beyond.

References

- 1. Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

electrochemical behavior of 4,5,9,10-pyrenetetrone

An In-Depth Technical Guide to the Electrochemical Behavior of 4,5,9,10-Pyrenetetrone (PTO) for Energy Storage Applications

Introduction

In the pursuit of next-generation energy storage solutions, organic electrode materials have emerged as a compelling and sustainable alternative to traditional inorganic compounds.[1] Composed of earth-abundant elements, these materials offer tunable molecular structures, lower environmental impact, and the potential for high theoretical capacities.[2] Among this promising class of materials, this compound (PTO) has garnered significant attention from researchers and materials scientists.

Structurally, PTO is a polycyclic aromatic hydrocarbon derived from pyrene, featuring four redox-active carbonyl (C=O) groups arranged in two 1,2-diketone units.[3][4] These carbonyls are the electrochemical engine of the molecule, enabling it to undergo reversible multi-electron redox reactions, which is the basis for its remarkably high theoretical specific capacity.[5] This guide provides a comprehensive technical overview of the electrochemical behavior of PTO, delving into its fundamental redox mechanisms, the key challenges limiting its practical application, and the advanced strategies being employed to unlock its full potential in batteries and supercapacitors. This document is intended for researchers, materials scientists, and professionals in drug development who may leverage similar quinone-based structures, providing field-proven insights and validated experimental protocols.

Part 1: Fundamental Electrochemical Properties

The electrochemical utility of PTO is intrinsically linked to the four carbonyl groups attached to its pyrene core. Understanding their collective redox behavior is fundamental to its application.

Redox Mechanism: A Four-Electron Process

The core of PTO's electrochemical activity is a multi-step redox process involving the reversible uptake and release of electrons and cations (e.g., Li⁺, Na⁺, or H⁺). Each pair of ortho-carbonyl groups can reversibly accept two electrons and two cations, leading to the formation of a dienolate.[6] For the entire PTO molecule, this translates into a four-electron transfer process, which is the primary reason for its high charge storage capacity.[7][8]

The reaction proceeds through several intermediate semiquinone radical states, ultimately converting the quinone-like carbonyls into enolate structures upon full reduction. This highly reversible transformation is the basis for its function in a rechargeable battery.[6]

Caption: Stepwise four-electron redox mechanism of PTO.

Theoretical Capacity and Redox Potential

The ability to transfer four electrons per molecule endows PTO with a high theoretical specific capacity of approximately 409 mAh g⁻¹.[6] This value is significantly higher than that of many conventional inorganic cathode materials. The redox potential, which determines the battery's output voltage, is influenced by the extended π-conjugated system of the pyrene core. Computational studies using Density Functional Theory (DFT) have been instrumental in predicting these properties and guiding the design of new PTO derivatives with even higher energy densities.[1][6][9]

Core Challenges in Practical Applications

Despite its theoretical promise, the practical implementation of molecular PTO faces two significant hurdles:

-

High Solubility: PTO exhibits slight but detrimental solubility in common organic electrolytes used in lithium-ion and sodium-ion batteries.[4][10] This leads to the dissolution of the active material from the electrode into the electrolyte. The dissolved species can then migrate to the anode and react, a phenomenon known as the "shuttle effect," which causes rapid capacity fading, low coulombic efficiency, and self-discharge.[10][11]

-

Low Electronic Conductivity: Like many organic molecules, PTO is an intrinsic semiconductor with low electronic conductivity.[10][11] This poor conductivity impedes efficient charge transport within the electrode, leading to poor rate performance, meaning the battery cannot be charged or discharged quickly without a significant loss of capacity.

Part 2: Strategies for Enhancing Electrochemical Performance

To overcome the challenges of solubility and conductivity, researchers have developed several effective strategies. The choice of strategy is critical and depends on the target application, be it a high-power supercapacitor or a high-energy-density battery.

Immobilization via Polymerization and Covalent Organic Frameworks (COFs)

The most direct way to solve the dissolution problem is to prevent the PTO molecule from leaving the electrode. This is achieved by locking it into a larger, insoluble structure.

-

Expertise & Experience: Polymerization is a robust method to create long-chain molecules (e.g., poly(pyrene-4,5,9,10-tetraone), or PPTO) that are inherently insoluble in electrolytes.[3][9] A more advanced approach involves designing crystalline, porous Covalent Organic Frameworks (COFs).[7] The rationale here is twofold: the rigid framework ensures insolubility, while the well-defined, permanent pores are designed to enhance ion transport to the redox-active sites, which can improve reaction kinetics.[2][12]

Composites with Conductive Carbon Nanomaterials

To address poor electronic conductivity, PTO is often integrated with a conductive scaffold.

-

Expertise & Experience: Carbon nanotubes (CNTs) and graphene are ideal for this purpose due to their exceptional electrical conductivity and high surface area.[3] When PTO is combined with these materials, a composite electrode is formed where the carbon network acts as a "highway" for electrons, ensuring they can efficiently reach the PTO molecules. Furthermore, the strong π-π stacking interactions between the planar pyrene core of PTO and the graphitic surface of CNTs or graphene facilitate rapid interfacial charge transfer, which is crucial for high-rate performance.[11][13]

Molecular Engineering for Targeted Applications

Instead of physically constraining PTO, its intrinsic properties can be modified through chemical synthesis.

-

Expertise & Experience: This strategy is exemplified by its application in aqueous organic flow batteries. For this system, high solubility is actually desired. By attaching hydrophilic functional groups, such as sulfonate (-SO₃⁻), to the pyrene core, the PTO molecule becomes highly soluble in water.[8] This molecular design choice directly addresses the challenge for a different application: it enables a high concentration of the active material in the aqueous electrolyte, leading to a high-energy-density flow battery, while simultaneously avoiding the shuttle effect seen in non-aqueous systems.[8][14]

Part 3: Experimental Characterization Protocols

A self-validating system of protocols is essential for trustworthy and reproducible results. The following methodologies provide a framework for synthesizing and characterizing PTO-based materials.

Protocol 1: Synthesis of this compound (PTO)

This protocol is adapted from an improved gram-scale synthesis, which is crucial for obtaining sufficient material for electrochemical testing without requiring cumbersome chromatographic purification.[15]

Objective: To synthesize PTO via the oxidation of pyrene-4,5-dione.

Materials:

-

Pyrene-4,5-dione

-

Periodic acid (H₅IO₆)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrene-4,5-dione (e.g., 5.0 g, 21.6 mmol).

-

Reagent Addition: Add glacial acetic acid (200 mL) followed by periodic acid (14.8 g, 64.8 mmol, 3.0 equivalents).

-

Reflux: Stir the resulting brown slurry and heat it to a mild reflux (oil bath temperature of ~118 °C) for 12 hours. The progress can be monitored by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration: Collect the orange precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove residual acetic acid and unreacted starting material.

-

Drying: Dry the resulting bright orange solid under high vacuum to yield pure this compound.

Protocol 2: Electrochemical Analysis via Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the electrochemical reversibility of a PTO-based electrode.

Causality: A three-electrode setup is used to isolate and accurately measure the potential of the working electrode (the PTO material) against a stable reference electrode, without interference from the counter electrode's electrochemical processes. The scan rate is varied to probe the kinetics; diffusion-controlled processes will show a peak current proportional to the square root of the scan rate, while capacitive processes are directly proportional.

Procedure:

-

Slurry Preparation: Prepare a homogeneous slurry by mixing the PTO-based active material (e.g., PTO/CNT composite, 80 wt%), a conductive additive like Super P carbon (10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP).

-

Electrode Fabrication: Coat the slurry onto a current collector (e.g., aluminum foil for a cathode) using a doctor blade. Dry the electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.

-

Cell Assembly: Assemble a three-electrode cell (e.g., a Swagelok-type cell or glass cell) inside an argon-filled glovebox. Use the fabricated electrode as the working electrode, lithium metal as both the counter and reference electrodes, and a glass fiber separator soaked in a suitable electrolyte (e.g., 1 M LiPF₆ in EC/DMC 1:1 v/v).

-

CV Measurement: Connect the cell to a potentiostat. Perform cyclic voltammetry by sweeping the potential within a relevant window (e.g., 1.5 V to 3.5 V vs. Li/Li⁺) at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV s⁻¹).

-

Data Analysis: Plot the resulting current versus potential. Identify the anodic and cathodic peak potentials and calculate the peak separation (ΔEp) to assess reversibility.

Caption: Experimental workflow for CV analysis of PTO materials.

Part 4: Data Analysis and Interpretation

The performance of PTO-based materials can vary significantly depending on the strategy used to overcome its intrinsic limitations.

Quantitative Data Summary

The following table summarizes representative electrochemical performance data for PTO in various configurations, highlighting the success of the enhancement strategies.

| Electrode Material | Specific Capacity | Cycling Stability | Rate Capability | Reference |

| Polymer-Bound PTO | 231 mAh g⁻¹ | 83% retention after 500 cycles | 90% capacity at 30C vs 1C | [9] |

| PPTO-CNT Composite | 360.2 mAh g⁻¹ | 95.1% retention after 1300 cycles | 194.5 mAh g⁻¹ at 10 A g⁻¹ | [3] |

| PTO-COF/CNT (PT-COF50) | 280 mAh g⁻¹ | >150 cycles | 229 mAh g⁻¹ at 5 A g⁻¹ (18.5C) | [3][7] |

| PTO/Graphene Supercapacitor | 711 F g⁻¹ at 1 A g⁻¹ | 106.8% retention after 5000 cycles | 91.5% capacity retention at 5 A g⁻¹ | [13] |

| Sulfonated PTO (Aqueous Flow Battery) | 89 Ah L⁻¹ (catholyte) | ~100% retention after 5200 cycles | High thermal stability at 60 °C | [8] |

Interpreting Cyclic Voltammograms

The CV profile of PTO-based materials provides deep insight into the redox mechanism. For example, in a PTO-based COF, the cyclic voltammogram clearly shows four distinct reduction peaks (at approximately 2.9, 2.7, 2.3, and 2.1 V vs. Li/Li⁺) and corresponding oxidation peaks.[12] This directly validates the theoretical multi-step, four-electron redox process. The separation and symmetry of these peaks are indicative of the reaction kinetics and reversibility, which are significantly improved by creating composites with conductive CNTs.[12]

Conclusion and Future Outlook

This compound stands out as a highly promising organic electrode material, primarily due to its high theoretical capacity derived from a four-electron redox mechanism. While its inherent solubility and poor conductivity have historically been barriers, strategic approaches such as polymerization, COF synthesis, formation of carbon composites, and molecular engineering have proven effective at mitigating these issues, leading to impressive electrochemical performance in a variety of energy storage devices.[10]

The future of PTO-based materials is bright. Ongoing research is focused on designing novel molecular derivatives to further enhance stability and redox potential, exploring new electrolyte formulations that are less prone to active material dissolution, and scaling up the synthesis of these materials for commercial viability.[8][10] The continued development of PTO and similar redox-active organic molecules paves the way for a new generation of sustainable, high-performance, and environmentally friendly energy storage systems.

References

- 1. eucyskatowice2024.eu [eucyskatowice2024.eu]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four-Electron-Transferred Pyrene-4,5,9,10-tetraone Derivatives Enabled High-Energy-Density Aqueous Organic Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progress in Pyrene-4,5,9,10-Tetraone-Based Organic Electrode Materials for Rechargeable Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.hw.ac.uk [pure.hw.ac.uk]

- 13. research.chalmers.se [research.chalmers.se]

- 14. researchgate.net [researchgate.net]

- 15. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5,9,10-Pyrenetetrone: From Discovery to Advanced Applications